N-(Dibutylboranyl)-1-(2-methylphenyl)-1-phenylmethanimine
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Overview
Description
N-(Dibutylboranyl)-1-(2-methylphenyl)-1-phenylmethanimine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a boron atom bonded to two butyl groups and an imine group attached to a phenyl and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dibutylboranyl)-1-(2-methylphenyl)-1-phenylmethanimine typically involves the reaction of dibutylborane with an appropriate imine precursor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron compound. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the boron species.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of handling reactive boron intermediates.
Chemical Reactions Analysis
Types of Reactions
N-(Dibutylboranyl)-1-(2-methylphenyl)-1-phenylmethanimine can undergo various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or boronates.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The phenyl and methylphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-(Dibutylboranyl)-1-(2-methylphenyl)-1-phenylmethanimine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics, which have enhanced mechanical and thermal properties.
Mechanism of Action
The mechanism of action of N-(Dibutylboranyl)-1-(2-methylphenyl)-1-phenylmethanimine involves its ability to form stable complexes with various substrates through the boron atom. The boron center can act as a Lewis acid, facilitating the formation of carbon-boron bonds. This reactivity is crucial in organic synthesis, where the compound can be used to introduce boron functionality into target molecules. The imine group can also participate in nucleophilic addition reactions, further expanding its utility in chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Contains a boron atom bonded to a phenyl group and hydroxyl groups.
Dibutylborane: A simpler boron compound with two butyl groups attached to the boron atom.
Boron Trifluoride: A boron compound with three fluorine atoms, commonly used as a Lewis acid catalyst.
Uniqueness
N-(Dibutylboranyl)-1-(2-methylphenyl)-1-phenylmethanimine is unique due to the presence of both boron and imine functionalities in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler boron compounds. Additionally, the presence of the phenyl and methylphenyl groups can influence the reactivity and selectivity of the compound in various transformations.
Properties
CAS No. |
61209-19-6 |
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Molecular Formula |
C22H30BN |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
N-dibutylboranyl-1-(2-methylphenyl)-1-phenylmethanimine |
InChI |
InChI=1S/C22H30BN/c1-4-6-17-23(18-7-5-2)24-22(20-14-9-8-10-15-20)21-16-12-11-13-19(21)3/h8-16H,4-7,17-18H2,1-3H3 |
InChI Key |
SDSISELHOFCUFT-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCC)(CCCC)N=C(C1=CC=CC=C1)C2=CC=CC=C2C |
Origin of Product |
United States |
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